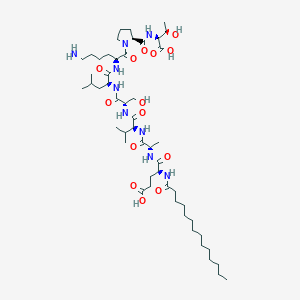

PKC|A inhibitor peptide,myristoylated

Description

Overview of the Protein Kinase C (PKC) Superfamily and Isoform Classification

The PKC superfamily is broadly categorized into three main subfamilies based on their requirements for activation, specifically their response to second messengers like calcium ions (Ca²⁺) and diacylglycerol (DAG). wikipedia.orgnih.gov This classification helps to delineate their roles in various signal transduction cascades. wikipedia.org

Conventional PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on the presence of both Ca²⁺ and DAG. wikipedia.orgsigmaaldrich.com

Novel PKCs (nPKCs): This group, comprising isoforms δ, ε, η, and θ, requires DAG for activation but is independent of Ca²⁺. wikipedia.orgsigmaaldrich.com

Atypical PKCs (aPKCs): This group consists of PKCζ and PKCι/λ (PKCλ is the mouse counterpart to human PKCι). sigmaaldrich.comresearchgate.net These isoforms are distinct in that they require neither Ca²⁺ nor DAG for their activation. wikipedia.orgnih.gov

This division highlights the different signaling pathways that converge on PKC activation. While conventional and novel PKCs are typically activated via pathways involving phospholipase C, atypical PKCs are regulated by different mechanisms. wikipedia.org

Table 1: Classification of Protein Kinase C (PKC) Isoforms

| Subfamily | Isoforms | Calcium (Ca²⁺) Requirement | Diacylglycerol (DAG) Requirement |

| Conventional (cPKC) | α, βI, βII, γ | Dependent | Dependent |

| Novel (nPKC) | δ, ε, η, θ | Independent | Dependent |

| Atypical (aPKC) | ζ, ι/λ | Independent | Independent |

Distinct Characteristics and Regulatory Mechanisms of Atypical PKCs (PKCζ and PKCι/λ)

The atypical PKC isoforms, PKCζ and PKCι/λ, possess unique structural and regulatory features that set them apart from the conventional and novel subfamilies. Their primary distinction is their independence from Ca²⁺ and DAG for activation. sigmaaldrich.comnih.gov This stems from differences in their regulatory domains. wikipedia.org For instance, the C1 domain in aPKCs is incapable of binding DAG, and they lack a functional Ca²⁺-sensing C2 domain that is present in conventional PKCs. wikipedia.org

All PKC enzymes, including the atypical isoforms, feature a pseudosubstrate region. wikipedia.org This is a small sequence that mimics a substrate and binds to the enzyme's catalytic site, keeping it in an inactive state. The activation of aPKCs involves mechanisms that displace this pseudosubstrate region, often involving protein-protein interactions and phosphorylation events. wikipedia.org

A key regulatory mechanism for aPKCs is autophosphorylation. nih.gov Both PKCζ and PKCι/λ can undergo autophosphorylation, which is a critical step in their activation process. nih.gov Their regulation is also tightly controlled by interactions with scaffolding proteins, which help to localize the kinases to specific cellular compartments and bring them into proximity with their substrates and activators. researchgate.net

Fundamental Roles of PKCι/λ in Cellular Homeostasis and Signaling Networks

Atypical PKC isoforms are integral to a multitude of fundamental cellular processes, playing pivotal roles in maintaining cellular homeostasis and orchestrating signaling networks. Research has demonstrated their involvement in regulating cell polarity, proliferation, migration, and differentiation. nih.gov

PKCι/λ, in particular, has been identified as a key player in various signaling pathways critical for normal cell function and development. For example, aPKCs are important for the activation of the NF-κB pathway, a central regulator of immune responses and cell survival. researchgate.net They are also involved in pathways that control lymphocyte activation and differentiation. researchgate.net

In the context of the nervous system, aPKCs have been extensively studied for their role in synaptic plasticity and memory. Both PKCι/λ and another atypical isoform, PKMζ, are implicated in the maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govnih.gov Studies suggest that PKCι/λ and PKMζ may have distinct but complementary roles in the different phases of memory formation and storage. nih.gov Their involvement extends to cell cycle regulation, where PKCι has been linked to the upregulation of key cell cycle proteins like cyclin D1 and cyclin E, thereby influencing cell proliferation. nih.gov The dysregulation of aPKC signaling has been associated with various diseases, underscoring their importance in maintaining cellular health. numberanalytics.comnih.gov

Properties

CAS No. |

1072301-78-0 |

|---|---|

Molecular Formula |

C51H91N9O14 |

Molecular Weight |

1054.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(tetradecanoylamino)pentanoic acid |

InChI |

InChI=1S/C51H91N9O14/c1-8-9-10-11-12-13-14-15-16-17-18-24-40(63)54-35(25-26-41(64)65)45(67)53-33(6)44(66)58-42(32(4)5)49(71)57-38(30-61)47(69)56-37(29-31(2)3)46(68)55-36(22-19-20-27-52)50(72)60-28-21-23-39(60)48(70)59-43(34(7)62)51(73)74/h31-39,42-43,61-62H,8-30,52H2,1-7H3,(H,53,67)(H,54,63)(H,55,68)(H,56,69)(H,57,71)(H,58,66)(H,59,70)(H,64,65)(H,73,74)/t33-,34+,35-,36-,37-,38-,39-,42-,43-/m0/s1 |

InChI Key |

JIZVBWPFTIJRJW-XXNHCHLUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O |

Origin of Product |

United States |

Design Principles and Molecular Attributes of Myristoylated Pseudosubstrate Peptide Inhibitors

Conceptual Basis of Pseudosubstrate Inhibition for Protein Kinases

Protein kinases, including the various isoforms of PKC, are tightly regulated enzymes. A primary mechanism for maintaining them in an inactive state is through an autoinhibitory pseudosubstrate domain. This domain is a region within the kinase itself that mimics a true substrate but lacks the phosphorylatable serine or threonine residue. Instead, it typically contains a non-phosphorylatable amino acid, such as alanine (B10760859), at the phosphorylation site.

The pseudosubstrate sequence binds to the active site of the kinase, effectively blocking it and preventing the binding and phosphorylation of legitimate substrates. The activation of the kinase, therefore, necessitates the removal of this pseudosubstrate from the active site. This is typically triggered by upstream signaling events that induce conformational changes in the enzyme.

Pseudosubstrate inhibition is a competitive mechanism. Synthetic peptides that mimic the endogenous pseudosubstrate sequence can be designed to bind to the kinase's active site, thereby competing with actual substrates and inhibiting kinase activity. The affinity of these exogenous peptides for the kinase domain is a critical determinant of their inhibitory potency.

Engineering Strategies for Peptide-Based PKC Inhibition

The development of peptide-based inhibitors for PKC has evolved from simple mimics of the pseudosubstrate to more sophisticated molecules with enhanced properties. A key challenge in designing these inhibitors is achieving high specificity for a particular PKC isoform, as the active sites can be highly conserved across the family.

Initial strategies focused on creating short peptides corresponding to the pseudosubstrate regions of different PKC isoforms. While effective in in vitro assays, their utility in living cells was limited by poor membrane permeability. To overcome this, various chemical modifications have been explored.

One of the most successful strategies has been the attachment of cell-penetrating peptides or hydrophobic moieties to the pseudosubstrate sequence. These additions facilitate the transport of the inhibitor across the cell membrane, allowing it to reach its intracellular target. Further refinements include optimizing the peptide sequence for increased binding affinity and stability.

The Functional Significance of N-Myristoylation in Peptide Inhibitor Design

N-myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a peptide, is a pivotal modification in the design of cell-permeable and potent PKC inhibitors.

Facilitation of Cellular Permeability and Intracellular Delivery

A major hurdle for the therapeutic and experimental use of peptide inhibitors is their inherent inability to cross the hydrophobic cell membrane. Myristoylation addresses this by significantly increasing the lipophilicity of the peptide. This fatty acid tail can insert into the lipid bilayer of the cell membrane, facilitating the passive diffusion of the peptide into the cytoplasm. This strategy has been shown to be effective for delivering various pseudosubstrate peptides into intact cells. nih.gov

Enhancement of Inhibitory Potency and Target Interaction

Beyond improving cell entry, N-myristoylation can also enhance the inhibitory potency of the peptide. The myristoyl group can promote the localization of the inhibitor to cellular membranes, where many PKC isoforms are active. This membrane tethering increases the effective local concentration of the inhibitor near its target, thereby enhancing its ability to compete with endogenous substrates. Furthermore, some studies suggest that myristoylation can alter the specificity of pseudosubstrate peptides, in some cases making them more potent inhibitors of PKC. nih.gov

Structural and Sequence Features of the PKCι/λ Inhibitor Peptide, Myristoylated

The atypical PKC isoforms, including zeta (ζ), iota (ι), and lambda (λ), share a high degree of homology. A commonly used myristoylated pseudosubstrate inhibitor for this group has the following sequence:

Myr-Ser-Ile-Tyr-Arg-Arg-Gly-Ala-Arg-Arg-Trp-Arg-Lys-Leu-OH fishersci.com

This peptide is designed to mimic the pseudosubstrate region of PKCζ, and due to the high similarity, it is also effective against PKCι and PKCλ.

Key Structural and Sequence Features:

Myristoyl Group (Myr): Attached to the N-terminal serine, this lipid modification is crucial for cell permeability.

Basic Residues (Arg, Lys): The presence of multiple arginine (Arg) and lysine (B10760008) (Lys) residues gives the peptide a net positive charge. This is a characteristic feature of PKC pseudosubstrates, as the active site of the kinase has a complementary negatively charged surface that recognizes these basic residues.

Alanine (Ala): The presence of alanine in place of a phosphorylatable serine or threonine is the hallmark of a pseudosubstrate, preventing the kinase from catalyzing a phosphorylation reaction.

The combination of the myristoyl anchor and the specific amino acid sequence allows this peptide to effectively enter cells and selectively inhibit the catalytic activity of atypical PKC isoforms.

Elucidation of Molecular Mechanisms of Pkcι/λ Inhibition

Competitive Binding to the Catalytic Domain and Pseudosubstrate Region

The primary mechanism of action for the myristoylated PKCι/λ inhibitor peptide is competitive inhibition. nih.gov PKC enzymes, including the atypical isoforms, possess a pseudosubstrate domain within their regulatory region. mdpi.com This domain is structurally similar to a true substrate but lacks a phosphorylatable serine or threonine residue. mdpi.com In the inactive state of the enzyme, this pseudosubstrate domain occupies the catalytic site, preventing the binding and phosphorylation of actual substrates. nih.govucsd.edu

The myristoylated PKCι/λ inhibitor peptide is designed based on the amino acid sequence of this pseudosubstrate region. nih.gov As a result, it acts as a competitive antagonist by binding to the substrate-binding cavity within the catalytic domain of PKCι/λ. nih.gov This binding event physically obstructs the access of genuine protein substrates to the active site, thereby inhibiting the kinase's catalytic activity. The N-terminal myristoylation of the peptide enhances its cell permeability, allowing it to reach its intracellular target. nih.gov

| Feature | Description |

| Inhibitor Type | Pseudosubstrate-based peptide |

| Binding Site | Catalytic domain (substrate-binding site) |

| Mechanism | Competitive Inhibition |

| Effect | Blocks substrate phosphorylation |

Allosteric Regulation and Conformational Changes Induced by Inhibitor Binding

While the primary mode of inhibition is competitive, the binding of the pseudosubstrate peptide can also be understood in the context of the conformational dynamics of PKCι/λ. PKC activation is a complex process involving significant conformational changes. nih.gov In its inactive state, the enzyme adopts a "closed" conformation where the pseudosubstrate domain is securely bound to the active site. ucsd.edu The binding of activating cofactors or interactions with signaling proteins typically induces a conformational shift to an "open" state, releasing the pseudosubstrate and allowing substrate access. nih.gov

The myristoylated inhibitor peptide, by competing for the same binding site as the intramolecular pseudosubstrate, can influence this conformational equilibrium. By occupying the catalytic cleft, the inhibitor can stabilize an inactive or non-signaling conformation of the enzyme. While not a classic allosteric inhibitor that binds to a site distinct from the active site to induce a conformational change, its competitive binding at the active site effectively prevents the conformational transitions required for full enzymatic activity. nih.gov This interference with the enzyme's natural conformational cycling is a key aspect of its inhibitory function.

Disruption of Intramolecular Autoinhibition and Pseudosubstrate Release

The intramolecular interaction between the pseudosubstrate domain and the catalytic domain is a critical feature of PKC autoinhibition. mdpi.com This interaction maintains the enzyme in a quiescent state, ready for rapid activation upon receiving the appropriate cellular signals. The myristoylated PKCι/λ inhibitor peptide directly interferes with this autoinhibitory mechanism.

By acting as an exogenous pseudosubstrate, the peptide competes with the endogenous pseudosubstrate domain for binding to the catalytic cleft. nih.govmdpi.com This competition can disrupt the stable intramolecular autoinhibitory interaction. While the primary outcome is the inhibition of substrate phosphorylation, this competitive binding implies a displacement of the enzyme's own pseudosubstrate region. However, instead of leading to activation (which would occur if the site were simply vacated), the active site is occupied by the inhibitor, thus keeping the enzyme in a catalytically repressed state. nih.gov

Impact on Activation Loop Phosphorylation and Kinase Maturation (e.g., Phosphoinositide-Dependent Protein Kinase 1 (PDK1)-mediated priming)

The maturation and activation of atypical PKC isoforms are critically dependent on phosphorylation at specific sites within their catalytic domain. A key event in this process is the phosphorylation of the activation loop, a modification carried out by the upstream kinase, Phosphoinositide-Dependent Protein Kinase 1 (PDK1). researchgate.netnih.gov This priming phosphorylation is essential for the kinase to adopt a catalytically competent conformation. ucsd.edu

The myristoylated PKCι/λ inhibitor peptide is a substrate competitive inhibitor, meaning it primarily targets the enzyme's catalytic function after it has matured. nih.gov There is no direct evidence to suggest that the inhibitor prevents the initial PDK1-mediated phosphorylation of the activation loop. nih.govmdpi.com Instead, the inhibitor acts on the mature, phosphorylated form of PKCι/λ. By blocking the catalytic site, the inhibitor prevents the mature enzyme from phosphorylating its downstream targets, thereby arresting the signaling cascade at a point after kinase maturation. nih.gov The process of kinase maturation and the point of inhibitor action are summarized in the table below.

| Kinase Maturation and Inhibition | |

| Maturation Step | Description |

| 1. Synthesis | PKCι/λ polypeptide is synthesized. |

| 2. Priming Phosphorylation | PDK1 phosphorylates the activation loop of PKCι/λ. researchgate.netnih.gov |

| 3. Autoinhibition | The mature kinase adopts an autoinhibited conformation. ucsd.edu |

| Inhibitor Action | |

| Point of Inhibition | The myristoylated peptide inhibits the mature, catalytically competent PKCι/λ. |

| Mechanism | Competes with substrates for binding to the active site. nih.gov |

Interference with Protein-Protein Interactions Essential for PKCι/λ Function (e.g., PB1 domain interactions, Receptors for Activated C-Kinase (RACKs))

Atypical PKCs are known to function within larger protein complexes, and their localization and substrate specificity are often dictated by protein-protein interactions. nih.gov A crucial domain for these interactions in aPKCs is the Phox and Bem1 (PB1) domain, which mediates the binding to scaffolding proteins such as Par6 and p62/SQSTM1. These interactions are vital for localizing PKCι/λ to specific cellular compartments and for bringing the kinase in proximity to its substrates.

The myristoylated pseudosubstrate inhibitor peptide primarily targets the catalytic activity of PKCι/λ. nih.gov While its main effect is not to directly block the PB1 domain, by inhibiting the kinase's function, it can indirectly affect the functional consequences of these protein-protein interactions. For instance, a catalytically inactive PKCι/λ, even when bound to its scaffolding proteins, would be unable to phosphorylate its targets, effectively disrupting the signaling output of the entire complex. It is important to note that while Receptors for Activated C-Kinase (RACKs) are critical for the function of conventional and novel PKC isoforms, their role in scaffolding atypical PKCs is less established. pnas.orgresearchgate.net The primary protein-protein interaction hub for aPKCs is the PB1 domain.

Advanced Research Methodologies and Experimental Models Utilizing Pkcι/λ Inhibitor Peptide, Myristoylated

Biochemical and Biophysical Assays for Kinase Activity and Binding Affinity

In Vitro Kinase Assays for Direct Inhibition Assessment

In vitro kinase assays are fundamental for directly assessing the inhibitory potential of the myristoylated PKCι/λ inhibitor peptide. nih.gov These assays typically involve purified, active PKCι or PKCλ enzymes, a suitable substrate, and ATP. The extent of substrate phosphorylation is measured, often using radiolabeled ATP or phospho-specific antibodies.

Synthetic peptides corresponding to the pseudosubstrate domains of PKC have been effectively used as specific inhibitors in in vitro systems. nih.gov The myristoylated peptide acts as a competitive inhibitor by mimicking the pseudosubstrate region of the kinase, thereby blocking the active site and preventing the phosphorylation of downstream targets. nih.gov For instance, a myristoylated peptide can inhibit the histone kinase reaction of PKC. nih.gov

The inhibitory concentration (IC50) of the peptide can be determined by titrating its concentration in the kinase reaction. A peptide in which serine residues in the phosphorylation site are replaced by alanines can inhibit PKC phosphorylation of substrates with an IC50 in the nanomolar range. nih.gov

Table 1: Examples of In Vitro Kinase Assay Components

| Component | Description |

| Enzyme Source | Purified recombinant human PKCι or PKCλ |

| Substrate | Myelin Basic Protein (MBP), synthetic peptides (e.g., MARCKS-derived peptide) |

| Inhibitor | Myristoylated PKCι/λ inhibitor peptide |

| Detection Method | Phosphorimaging (for ³²P-ATP), ELISA, Western Blotting |

Real-time Measurement of PKC Activity in Live Cells (e.g., C-kinase activity reporter (CKAR))

To monitor PKC activity in real-time within living cells, researchers utilize genetically encoded biosensors like the C-kinase activity reporter (CKAR). biorxiv.orgnih.gov CKAR is a FRET-based biosensor composed of a PKC-specific substrate peptide and a phosphoamino acid-binding domain, flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). researchgate.net

Upon phosphorylation by active PKC, CKAR undergoes a conformational change that alters the FRET efficiency between CFP and YFP, providing a dynamic readout of kinase activity. nih.govresearchgate.net The myristoylated PKCι/λ inhibitor peptide can be introduced into cells expressing CKAR to observe the specific inhibition of aPKC activity in response to various stimuli. This technique allows for the precise spatiotemporal analysis of PKCι/λ signaling. biorxiv.orgresearchgate.net

Cellular Research Models and In Vitro Studies

Application in Various Mammalian Cell Lines

The myristoylated PKCι/λ inhibitor peptide has been instrumental in elucidating the roles of aPKCs in a wide array of mammalian cell lines.

3T3-L1 adipocytes: Studies in these cells have implicated PKCι/λ in insulin (B600854) signaling and glucose metabolism.

OVCAR-3 ovarian carcinoma cells: Research in this cell line has explored the involvement of aPKCs in cancer cell proliferation and survival.

NIH-3T3 fibroblasts: These cells have been used to study the role of PKCι/λ in cell migration and cytoskeletal organization. nih.govnih.govatcc.orgresearchgate.netmdpi.com

Vascular smooth muscle cells (VSMCs): The inhibitor has been used to investigate the contribution of aPKCs to vascular cell proliferation and migration, processes relevant to atherosclerosis. nih.gov

Human CD34+ progenitor cells: Research in these cells has focused on the role of aPKCs in hematopoiesis and cell differentiation.

Intestinal epithelial cells: The inhibitor has been used to study the role of aPKCs in maintaining epithelial barrier function and in inflammatory responses. nih.gov

Analysis of PKCι/λ Translocation and Subcellular Localization

A key step in PKC activation is its translocation to specific subcellular compartments, such as the plasma membrane. aacrjournals.org Myristoylation of the inhibitor peptide facilitates its interaction with cellular membranes, allowing it to effectively target membrane-associated PKCι/λ. nih.gov

Immunofluorescence microscopy and cell fractionation techniques are commonly employed to visualize and quantify the translocation of PKCι/λ in response to stimuli and to assess the effect of the myristoylated inhibitor. For example, in MDA-MB-231 breast cancer cells, EGF induces the translocation of PKCζ (an atypical PKC) to the plasma membrane, a process that can be blocked by a myristoylated pseudosubstrate inhibitor. aacrjournals.org Similarly, myristoylated PKCε peptide inhibitors have been shown to mitigate its translocation to epithelial cell membranes. researchgate.netpcom.eduresearchgate.net

Assessment of Downstream Substrate Phosphorylation

The functional consequence of PKCι/λ inhibition can be evaluated by examining the phosphorylation status of its downstream substrates.

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): MARCKS is a well-known substrate of PKC. nih.govfrontiersin.orgmedchemexpress.com The myristoylated PKCι/λ inhibitor can reduce the phosphorylation of MARCKS, which plays a role in actin cytoskeleton dynamics and cell motility. nih.govnih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β): Atypical PKCs can phosphorylate and inhibit GSK-3β, a key regulator of various cellular processes, including glycogen metabolism and cell proliferation. mdpi.com

Extracellular Signal-Regulated Kinase (ERK) 1/2: The inhibitor has been used to demonstrate the involvement of PKCι/λ in the activation of the ERK1/2 signaling pathway in response to growth factors. nih.govnih.govresearchgate.net In some cell types, myristoylated pseudosubstrates of PKCζ have been shown to induce phosphorylation of ERK 1/2. nih.govnih.gov

Table 2: Research Findings on Downstream Substrate Phosphorylation

| Cell Line | Stimulus | Downstream Substrate | Effect of Myristoylated PKCι/λ Inhibitor | Reference |

| Pulmonary Artery Endothelial Cells | - | ERK 1/2 | Induced phosphorylation | nih.govnih.gov |

| L6 Myotubes | Insulin | PKB/Akt | Attenuated ceramide-induced inhibition of phosphorylation | researchgate.net |

| 32D.R Myeloid Progenitors | CSF-1 | MEK-Erk | Reduced phosphorylation | plos.org |

| MCF-7 Breast Cancer Cells | Angiotensin II | ERK1/2 | Blocked phosphorylation | researchgate.net |

Investigation of Cellular Phenotypes

The myristoylated PKCι/λ inhibitor peptide has been instrumental in dissecting the role of atypical PKC (aPKC) isoforms in a range of cellular behaviors, including proliferation, migration, apoptosis, glucose uptake, and the modulation of tight junctions.

Proliferation, Migration, and Apoptosis: While the direct effects of the myristoylated PKCι/λ inhibitor peptide on cellular proliferation and migration are still areas of active investigation, related research on other myristoylated peptides provides context. For instance, a myristoylated peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein has been shown to inhibit the migration and invasion of lung cancer cells in vitro. nih.gov In the context of apoptosis, studies on other novel myristoylated peptides, such as myristoyl-CM4, have demonstrated the induction of apoptosis in leukemia cells through a mitochondria-dependent pathway. nih.gov Another study showed that myristoylation of an antimicrobial peptide, CS-piscidin, enhanced its stability and tumor-targeting capabilities, leading to the induction of apoptosis in ovarian cancer cells. nih.gov These findings, while not directly involving the PKCι/λ inhibitor, highlight the potential for myristoylated peptides to modulate fundamental cellular processes like migration and apoptosis. Further research is needed to specifically delineate the role of the myristoylated PKCι/λ inhibitor in these events.

Glucose Uptake: Research has shown that the myristoylated PKCζ/λ peptide inhibitor does not directly increase the rate of glucose uptake in 3T3-L1 adipocytes. However, it plays a crucial role in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated glucose uptake. The inhibitor was found to completely prevent the increase in glucose transport induced by PMA, indicating the importance of PKCλ in this signaling pathway.

Tight Junction Modulation: The integrity of tight junctions, which are critical for forming a barrier in epithelial and endothelial cell layers, is influenced by PKC activity. Studies utilizing inhibitors for atypical PKC isoforms have demonstrated their role in the disassembly and reassembly of tight junctions. For example, inhibition of PKCζ, which shares homology with PKCι/λ, has been shown to disrupt tight junctions in Caco-2 cell monolayers. This disruption is associated with a decrease in the expression of key tight junction proteins such as occludin and ZO-1.

Table 1: Effects of Myristoylated PKCι/λ Inhibitor Peptide on Cellular Phenotypes

| Cellular Phenotype | Experimental Model | Key Findings |

|---|---|---|

| Glucose Uptake | 3T3-L1 Adipocytes | Does not directly stimulate glucose uptake but prevents PMA-induced glucose transport. |

| Tight Junction Modulation | Caco-2 Cell Monolayers | Inhibition of atypical PKC isoforms leads to disruption of tight junctions and reduced expression of occludin and ZO-1. |

| Proliferation | Various Cell Lines | Specific effects of the myristoylated PKCι/λ inhibitor are not yet fully elucidated. |

| Migration | Various Cell Lines | Specific effects of the myristoylated PKCι/λ inhibitor are not yet fully elucidated. Related myristoylated peptides inhibit cancer cell migration. nih.gov |

| Apoptosis | Various Cell Lines | Specific effects of the myristoylated PKCι/λ inhibitor are not yet fully elucidated. Other myristoylated peptides have been shown to induce apoptosis in cancer cells. nih.govnih.gov |

Preclinical In Vivo Research Models

The utility of the myristoylated PKCι/λ inhibitor peptide extends to in vivo studies, where it has been applied in various animal models to probe physiological and pathophysiological processes.

Application in Animal Models

Murine Models: Murine models have been pivotal in understanding the in vivo functions of PKC isoforms. While studies specifically employing the myristoylated PKCι/λ inhibitor are emerging, research with inhibitors of other PKC isoforms provides valuable insights. For instance, a myristoylated PKCε inhibitor has been demonstrated to mitigate renal ischemia-reperfusion injury in mice. pcom.edu This suggests that myristoylated PKC inhibitors can be effectively used in murine models to study and potentially treat ischemic injuries.

Drosophila Models: The use of Drosophila melanogaster as a model organism offers powerful genetic tools for dissecting signaling pathways. To date, there is limited published research specifically detailing the application of the myristoylated PKCι/λ inhibitor peptide in Drosophila models. However, the conservation of PKC signaling pathways between Drosophila and mammals suggests that this model holds significant potential for future investigations into the in vivo roles of atypical PKCι/λ.

Evaluation of Physiological and Pathophysiological Processes

Energy Homeostasis: The precise role of the myristoylated PKCι/λ inhibitor in systemic energy homeostasis is an area of ongoing research. Given the established function of atypical PKCs in insulin-stimulated glucose uptake in peripheral tissues, it is plausible that this inhibitor could impact whole-body energy balance. Further studies are required to elucidate these potential effects.

Synaptic Plasticity: Myristoylation of proteins is increasingly recognized as a critical lipid modification in the regulation of synaptic plasticity. While direct studies with the myristoylated PKCι/λ inhibitor are not yet prevalent, the general importance of protein myristoylation in neuronal function is well-documented.

Renal Ischemia-Reperfusion Injury: Preclinical studies in murine models have shown that myristoylated inhibitors of other PKC isoforms can be protective in the context of renal ischemia-reperfusion injury. For example, a myristoylated PKCε inhibitor was found to improve renal function and reduce tissue damage when administered to mice subjected to renal ischemia. pcom.edu These findings suggest a potential therapeutic application for isoform-specific myristoylated PKC inhibitors in protecting against the damage caused by reperfusion after an ischemic event.

Endothelial Nitric Oxide Production: The production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) is crucial for vascular health. Research has indicated that a myristoylated pseudosubstrate of PKCζ can activate eNOS in endothelial cells, leading to increased NO production. This effect, however, appears to be independent of PKC inhibition and may be a property of certain myristoylated peptides containing basic amino acid motifs. Another study using a myristoylated PKCε inhibitor showed it could attenuate NO release in human umbilical vein endothelial cells. medchemexpress.com

Table 2: Preclinical Applications of Myristoylated PKC Inhibitor Peptides

| Process | Animal Model | Key Findings |

|---|---|---|

| Renal Ischemia-Reperfusion Injury | Murine | Myristoylated PKCε inhibitor mitigates injury and improves renal function. pcom.edu |

| Endothelial Nitric Oxide Production | In Vitro (Endothelial Cells) | Myristoylated PKCζ pseudosubstrate can activate eNOS; myristoylated PKCε inhibitor can attenuate NO release. medchemexpress.com |

| Energy Homeostasis | Not yet reported | - |

| Synaptic Plasticity | Not yet reported | - |

Table 3: Compound Names

| Compound Name |

|---|

| Myristoylated PKCι/λ inhibitor peptide |

| Phorbol 12-myristate 13-acetate (PMA) |

| Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) inhibitor peptide |

| Myristoyl-CM4 |

| CS-piscidin |

| Myristoylated PKCε inhibitor |

Critical Appraisal of Selectivity and Specificity in Research Contexts

Distinguishing Inhibition of PKCι/λ from Other PKC Isoforms

Myristoylated PKCι/λ inhibitor peptides are designed based on the pseudosubstrate sequence of the target kinase. The pseudosubstrate is a region within the regulatory domain of PKC isoforms that mimics a substrate but lacks a phosphorylatable serine or threonine residue. It occupies the substrate-binding cavity, thereby maintaining the enzyme in an inactive state. Exogenously supplied peptides corresponding to this sequence can competitively inhibit the kinase.

A significant challenge in achieving selective inhibition of PKCι/λ is the high degree of sequence homology in the pseudosubstrate regions of atypical PKC (aPKC) isoforms. Notably, PKCι/λ and PKCζ share identical pseudosubstrate sequences. nih.gov This structural similarity makes it highly probable that a peptide inhibitor designed to mimic the pseudosubstrate of PKCι will also inhibit PKCζ with comparable efficacy.

For instance, the widely used PKCζ pseudosubstrate inhibitor, ζ-inhibitory peptide (ZIP), has been shown to have nearly equal potential inhibitory activity for both PKCι and PKCζ. nih.govmdpi.com This lack of discrimination between the two aPKC isoforms complicates the interpretation of studies aiming to elucidate the specific roles of PKCι/λ.

While the primary concern for cross-reactivity lies with PKCζ, the potential for interaction with conventional (cPKC; α, βI, βII, γ) and novel (nPKC; δ, ε, η, θ) PKC isoforms should not be disregarded. Although the pseudosubstrate sequences of cPKCs and nPKCs differ more significantly from those of aPKCs, some conserved residues exist across all PKC pseudosubstrates. nih.gov

Research has demonstrated that pseudosubstrate-derived peptides can exhibit promiscuous binding to multiple PKC isoforms. nih.govnih.gov For example, the PKCζ pseudosubstrate-derived peptide, ZIP, has been shown to interact with conventional and novel PKC isoforms in addition to the atypical ones. nih.gov This suggests that myristoylated pseudosubstrate peptides may not be as isoform-specific as initially presumed, and their inhibitory activity could extend beyond the intended aPKC target. The myristoylation itself has been shown to alter the specificity of pseudosubstrate peptides, with some studies indicating that myristoylation can confer PKC inhibitory activity even to peptides lacking pseudosubstrate domains. nih.gov

Table 1: Cross-Inhibition Profile of a Pseudosubstrate Inhibitor

| PKC Isoform Family | Interaction with Pseudosubstrate Inhibitor (e.g., ZIP) | Reference |

|---|---|---|

| Atypical (aPKC) | High affinity binding and inhibition of PKCι/λ and PKCζ | nih.govnih.govmdpi.com |

| Conventional (cPKC) | Demonstrated interaction and potential for inhibition | nih.govnih.gov |

| Novel (nPKC) | Demonstrated interaction and potential for inhibition | nih.govnih.gov |

Consideration of Potential Off-Target Effects of Myristoylated Peptides

The addition of a myristoyl group to the inhibitor peptide is crucial for its cell permeability, allowing it to traverse the plasma membrane and reach its intracellular target. nih.govnih.gov However, this lipid modification can also introduce a range of off-target effects that are independent of PKCι/λ inhibition.

Several studies have reported that myristoylated peptides can activate various intracellular signaling pathways. A notable example is the activation of the PI3K/Akt pathway and the subsequent phosphorylation and activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov Research in pulmonary artery endothelial cells demonstrated that a myristoylated PKCζ pseudosubstrate inhibitor (mPS) induced profound phosphorylation of eNOS, Akt, ERK1/2, and p38 MAPK. nih.govnih.gov

Crucially, a myristoylated scrambled version of the peptide, which should not inhibit PKC, elicited the same effects, suggesting that the myristoyl moiety itself, or the myristoylated peptide as a whole, is responsible for these off-target activations rather than the specific pseudosubstrate sequence. nih.govnih.gov This activation of pro-survival and stress-response pathways can significantly confound the interpretation of experimental results attributed solely to PKCι/λ inhibition.

Table 2: Off-Target Activation of Signaling Enzymes by Myristoylated Peptides

| Signaling Enzyme | Effect of Myristoylated Peptide | Reference |

|---|---|---|

| Akt | Phosphorylation and activation | nih.govnih.gov |

| ERK1/2 | Phosphorylation and activation | nih.govnih.gov |

| p38 MAPK | Phosphorylation and activation | nih.govnih.gov |

| eNOS | Phosphorylation and activation | nih.govnih.gov |

The hydrophobic myristoyl group has a natural affinity for the lipid bilayers of cellular membranes. nih.gov This can lead to the non-specific association of the myristoylated peptide with the plasma membrane and other intracellular membranes. nih.govnih.gov This membrane anchoring can have several consequences. Firstly, it can concentrate the peptide at the membrane, potentially altering local membrane properties or protein-lipid interactions. Secondly, the interaction with the membrane itself might trigger cellular responses independent of PKC inhibition.

Studies have shown that the mode of membrane interaction can vary, with some myristoylated peptides inserting their lipid anchor directly into the bilayer, while others may form aggregates where the myristoyl chains form a hydrophobic core. nih.gov Such interactions can influence membrane fluidity and the localization and function of membrane-associated proteins.

Methodological Strategies for Validating Inhibitor Specificity

Use of Scrambled Peptide Controls: A crucial control is a myristoylated peptide with the same amino acid composition as the inhibitor but in a randomized or "scrambled" sequence. This control peptide should not be able to bind to the pseudosubstrate binding site of the target PKC isoform. If the scrambled peptide produces the same cellular effect as the inhibitor peptide, it strongly suggests that the observed effect is an off-target action of the myristoylated peptide and not due to specific PKC inhibition. nih.govnih.gov

Comparison with Non-Myristoylated Peptides: In cell-free assays or permeabilized cell systems, comparing the inhibitory activity of the myristoylated peptide with its non-myristoylated counterpart can help to distinguish the effects of the peptide sequence from those of the lipid modification. nih.gov

Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is indeed due to the inhibition of PKCι/λ, it is advisable to use multiple, structurally distinct inhibitors that target the same kinase. If different inhibitors produce the same biological effect, it provides stronger evidence for the involvement of the target kinase.

Rescue Experiments: In cases where the inhibitor is used to implicate PKCι/λ in a specific cellular process, "rescue" experiments can be performed. This involves overexpressing a form of PKCι/λ that is resistant to the inhibitor. If the inhibitor's effect is reversed by the expression of the resistant kinase, it provides strong evidence for on-target specificity.

Direct Measurement of Target Engagement and Downstream Signaling: Whenever possible, the direct effect of the inhibitor on PKCι/λ activity should be assessed by measuring the phosphorylation of known downstream substrates. This provides a more direct link between the inhibitor and the biological response being studied.

By employing these and other rigorous control measures, researchers can more confidently attribute the observed cellular effects to the specific inhibition of PKCι/λ and minimize the misinterpretation of data arising from the off-target effects of myristoylated inhibitor peptides.

Comparative Studies with Scrambled Control Peptides

A fundamental control in peptide-based inhibitor studies is the use of a scrambled control peptide. This involves synthesizing a peptide with the same amino acid composition as the inhibitor peptide but in a randomized sequence. This control peptide is also myristoylated to ensure it has similar physical properties, such as membrane permeability and solubility. The underlying principle is that the biological activity of the inhibitor peptide is dependent on its specific primary sequence, which mimics the pseudosubstrate or another regulatory domain of the target kinase. mdpi.com If the inhibitor's effects are target-specific, the scrambled peptide should be biologically inert or significantly less active.

For instance, in studies involving a myristoylated N-terminal sequence (MANS) peptide targeting the myristoylated alanine-rich C-kinase substrate (MARCKS), a well-known PKC substrate, a myristoylated random nucleotide sequence (RNS) peptide serves as a crucial negative control. nih.gov Research has shown that while the MANS peptide significantly inhibits processes like neutrophil adhesion and respiratory burst, the RNS control peptide has no effect, confirming that the observed inhibition is a direct result of the specific peptide sequence targeting MARCKS function. nih.gov Similarly, studies on a myristoylated PKCε inhibitor demonstrated its ability to mitigate renal ischemia-reperfusion injury, an effect that was absent when a myristoylated scrambled control peptide (Myr-PKCε-scram) was used. pcom.edu This comparative approach is standard practice for validating the sequence-specific action of myristoylated peptide inhibitors, including those targeting PKCα.

Table 1: Comparative Efficacy of Active vs. Scrambled Control Peptides This table is representative of typical findings in studies using scrambled peptide controls.

| Peptide | Target Pathway | Biological Effect Measured | Result |

| Myristoylated PKCα Inhibitor | PKCα Signaling | Substrate Phosphorylation | Significant Inhibition |

| Myristoylated Scrambled Peptide | Non-specific | Substrate Phosphorylation | No Significant Effect |

| MANS Peptide | MARCKS Function | Neutrophil Adhesion | Significant Inhibition nih.gov |

| RNS Peptide (Scrambled MANS) | Non-specific | Neutrophil Adhesion | No Significant Effect nih.gov |

Integration with Genetic Knockdown or Overexpression Approaches (e.g., RNA interference, constitutively active mutants)

For example, studies have successfully used antisense RNA constructs to specifically decrease the levels of PKCα protein and mRNA in Jurkat T cells. nih.gov This reduction in PKCα expression led to a significant impairment of T-cell activation processes, such as IL-2 receptor expression. nih.gov In a separate context, siRNA targeting PKCα was shown to effectively inhibit the development of experimental proliferative vitreoretinopathy in a mouse model. nih.gov By comparing the outcomes of these genetic manipulations with the effects of the myristoylated PKCα inhibitor peptide in parallel experiments, researchers can confirm that the pharmacological agent is indeed functioning through the intended PKCα pathway.

Conversely, overexpressing a constitutively active mutant of PKCα could potentially rescue or occlude the effects of the inhibitor, further validating its mechanism of action. This dual approach of combining pharmacological inhibition with genetic manipulation provides a robust framework for confirming target specificity. nih.gov

Table 2: Validation of Inhibitor Specificity using Genetic Approaches

| Experimental Approach | Effect on PKCα | Expected Biological Outcome | Rationale for Validation |

| Myr-PKCα Inhibitor Peptide | Inhibition of Activity | Phenotype A | Pharmacological effect to be validated. |

| PKCα siRNA/shRNA | Decreased Expression | Phenotype A | Genetic knockdown should replicate the pharmacological inhibitor's effect if the inhibitor is specific. nih.govnih.gov |

| Overexpression of Active PKCα | Increased Activity | Opposite of Phenotype A | Demonstrates that the pathway is dependent on PKCα activity. |

Use of Independent Pharmacological Modulators (e.g., different classes of PKC inhibitors)

A third strategy for validating the specificity of the myristoylated PKCα inhibitor peptide is to use other well-characterized pharmacological inhibitors that target PKCα but through a different mechanism of action. Protein kinases are commonly targeted by small molecules that compete with ATP for binding in the catalytic site. nih.gov If a distinct, ATP-competitive PKCα inhibitor produces the same biological effect as the myristoylated pseudosubstrate peptide, it strengthens the evidence that the effect is mediated by PKCα inhibition rather than an off-target action of the peptide itself.

Gö 6976 is a well-known indolocarbazole compound that acts as a potent, ATP-competitive inhibitor of conventional PKC isoforms. nih.govresearchgate.net It exhibits high selectivity for Ca²⁺-dependent PKCs, including PKCα (IC₅₀ = 2.3 nM) and PKCβ1 (IC₅₀ = 6.2 nM), while having minimal effect on novel and atypical PKC isoforms at similar concentrations. nih.govtocris.comcellsignal.com

By conducting parallel experiments, researchers can compare the cellular effects of the myristoylated PKCα peptide with those of Gö 6976. If both compounds, despite their different structures and mechanisms (pseudosubstrate-binding vs. ATP-competitive), elicit a similar functional response, it provides strong, independent evidence that the observed phenotype is a direct consequence of PKCα inhibition. This approach helps to rule out artifacts associated with a single class of chemical inhibitors. nih.gov

Table 3: Profile of a Comparative Pharmacological Modulator

| Inhibitor | Class | Mechanism of Action | Selectivity Profile |

| Myristoylated PKCα Inhibitor Peptide | Peptide | Pseudosubstrate Mimicry | Typically specific for the source isoform (PKCα). |

| Gö 6976 | Indolocarbazole | ATP-Competitive | Potent inhibitor of conventional PKCs (PKCα, PKCβ1). tocris.comcellsignal.com Weak inhibitor of novel and atypical PKCs. nih.gov |

Investigation of Pkcι/λ Functions in Specific Biological Processes and Signaling Pathways

Regulation of Cell Growth, Proliferation, and Survival

Atypical PKC isoforms, including PKCι and PKCλ, are recognized as significant contributors to cell survival and proliferation pathways. Research has categorized these kinases as anti-apoptotic, playing a crucial role in promoting cell survival. Their activity is often dysregulated in various cancers, where they contribute to tumor progression by overriding normal cell cycle checkpoints and inhibiting cell death.

The inhibition of PKCι/λ has been shown to suppress the malignant growth of cancer cells. For instance, studies in prostate cancer have demonstrated that inhibiting N-myristoyltransferase, the enzyme responsible for adding the myristoyl group to PKC substrates and other proteins, can suppress cell cycle progression and proliferation. This highlights the importance of the myristoylation-dependent membrane localization for the pro-survival functions of these signaling proteins. Furthermore, inhibiting PKC activity has been found to partially reverse Adriamycin resistance in murine fibrosarcoma cells, indicating that PKCι/λ activity contributes to chemotherapy resistance, a major barrier in cancer treatment. These findings underscore the role of PKCι/λ as a positive regulator of cell proliferation and survival, making it a strategic target for therapeutic intervention in diseases characterized by excessive cell growth.

| Cell Line/Model | Inhibitor Context | Key Findings |

| Murine Fibrosarcoma Cells | N-myristoylated PKC inhibitor | Partially reversed resistance to the chemotherapy agent Adriamycin. |

| Prostate Cancer Cells | Inhibition of N-myristoyltransferase | Suppressed cell cycle progression, proliferation, and malignant growth. |

| General Cancer Models | General PKCι/λ signaling | PKCι/λ isoforms are characterized as anti-apoptotic, promoting cell survival. nih.gov |

Modulating Cell Migration, Adhesion, and Cytoskeletal Dynamics

Atypical PKCs are fundamental to establishing and maintaining cell polarity, a process intrinsically linked to directional cell migration. The activation of aPKCs is a critical step downstream of external polarity cues, leading to the establishment of a cell's leading edge and subsequent movement. The Par complex, consisting of Par3, Par6, and an aPKC, is a central player in this process.

Research demonstrates that aPKCs are necessary for the migration of various cell types. They achieve this by localizing to the leading edge of migrating cells, where they control the spatiotemporal activation of other kinases like JNK and ERK. researchgate.net This localized signaling, in turn, regulates the phosphorylation and dynamics of focal adhesion proteins such as paxillin. researchgate.net The dynamic turnover of focal adhesions is essential for the cell to move forward. Inhibition of aPKC function disrupts this process, resulting in reduced cell polarization and impaired migration. nih.gov Furthermore, aPKCs regulate the cytoskeleton, and their inhibition can lead to decreased invasive capacity in cancer cells by altering cell-cell adhesion molecules like E-cadherin.

Role in Metabolic Regulation and Glucose Homeostasis

PKCλ plays a well-defined role in metabolic signaling, particularly in the insulin-mediated uptake of glucose. Insulin (B600854) signaling in adipocytes and muscle cells triggers the translocation of the Glucose Transporter 1 (GLUT1) from intracellular vesicles to the plasma membrane, allowing glucose to enter the cell.

Studies utilizing a myristoylated PKCλ peptide inhibitor have been pivotal in elucidating this function. In 3T3-L1 adipocytes, treatment with phorbol (B1677699) esters (like PMA) stimulates glucose uptake by increasing both the expression of GLUT1 and its translocation to the plasma membrane. While the PKCλ inhibitor did not affect the increased expression of GLUT1, it completely blocked the PMA-stimulated glucose transport. nih.gov This demonstrates that PKCλ is essential for the physical movement, or translocation, of GLUT1 transporters to the cell surface, a critical final step in the insulin signaling cascade for glucose uptake. nih.gov Inhibition of PKCλ effectively uncouples the synthesis of new transporters from their delivery to the plasma membrane, thereby impairing glucose homeostasis. nih.gov

| Cell Type | Experimental Condition | Effect of Myristoylated PKCλ Inhibitor | Outcome | Reference |

| 3T3-L1 Adipocytes | PMA-stimulated glucose uptake | Decreased amount of GLUT1 at the plasma membrane | Completely attenuated PMA-stimulated glucose transport. | nih.gov |

| 3T3-L1 Adipocytes | PMA-stimulated GLUT1 expression | No effect on the increase in GLUT1 protein levels | Did not affect the PMA-stimulated increase in GLUT1 expression. | nih.gov |

Involvement in Neurobiological Processes

The atypical PKC isoforms are deeply involved in the molecular mechanisms that underlie synaptic plasticity, learning, and memory. A key player in this area is Protein Kinase M zeta (PKMζ), an autonomously active fragment of PKCζ that is functionally similar to PKCι/λ. PKMζ is considered a cornerstone of long-term memory storage.

Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary cellular model for memory formation. Studies have shown that while the early phase of LTP is independent of PKMζ, the maintenance of the late, more stable phase of LTP is critically dependent on its continuous activity. frontiersin.org The application of a selective, cell-permeable myristoylated pseudosubstrate inhibitor of PKCζ, known as myristoylated zeta-pseudosubstrate inhibitory peptide (myr-ZIP), has been shown to reverse established LTP hours after its induction. frontiersin.org This effect is specific, as the inhibitor does not affect baseline synaptic transmission. frontiersin.org These findings suggest that persistent phosphorylation by PKMζ is necessary to maintain the synaptic changes that store long-term memories, and inhibiting its activity can effectively erase them. This highlights the crucial role of the aPKC family in the highest-order functions of the nervous system.

| Process | Model System | Effect of Myristoylated PKCζ Inhibitor (myr-ZIP) | Conclusion | Reference |

| Early-Phase LTP | Schaffer collateral-CA1 synapses | No effect on the initial potentiation. | Early LTP is maintained by a PKMζ-independent mechanism. | frontiersin.org |

| Late-Phase LTP | Schaffer collateral-CA1 synapses | Reversed established LTP when applied 1, 3, or 5 hours after induction. | Persistent PKMζ activity is necessary for the maintenance of late-phase LTP. | frontiersin.org |

| Baseline Synaptic Transmission | Schaffer collateral-CA1 synapses | Did not affect baseline AMPA receptor-mediated synaptic transmission. | The inhibitor is specific to the potentiated state of the synapse. | frontiersin.org |

Contribution to Inflammatory and Immune Responses

Atypical PKCs are important signaling enzymes in both the innate and adaptive immune systems. They are expressed in lymphocytes and are involved in T and B cell differentiation, polarization, and survival. The function of PKCι/λ is often tied to the activation of the NF-κB transcription factor, a master regulator of inflammatory and immune responses.

However, the role of aPKCs in inflammation can be context-dependent. In lymphocytes, aPKCs are generally considered pro-inflammatory, contributing to the activation of NF-κB downstream of T-cell receptor engagement. nih.gov In contrast, studies in intestinal epithelial cells have revealed an anti-inflammatory function. Conditional knockout of PKCι in the gut epithelium leads to increased NF-κB activity and elevated expression of pro-inflammatory cytokines, suggesting that in this tissue, aPKC normally acts to suppress inflammatory signaling to maintain homeostasis. frontiersin.org This dual functionality highlights the complexity of aPKC signaling in immunity. Inhibition of aPKC in specific immune cell populations could therefore be a strategy to either suppress autoimmune responses or, paradoxically, enhance inflammatory signals depending on the cellular context.

Mediation of Signal Transduction Cascades

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a central cascade that regulates cell survival, growth, and metabolism. There is extensive and complex crosstalk between the PI3K/Akt pathway and PKC isoforms, including the atypical PKCι/λ. This integration allows cells to fine-tune their responses to a wide array of extracellular signals.

The PI3K/Akt pathway is often activated by the same growth factors and receptors that trigger PKC signaling. Activated PI3K produces PIP3, which recruits both Akt and its upstream activator PDK1 to the plasma membrane. PDK1 is also responsible for activating aPKCs. This places aPKCs both downstream and in parallel to PI3K activation. Furthermore, Akt can regulate cellular processes that are also influenced by aPKCs, such as NF-κB activation. The signaling is bidirectional; in some contexts, PKC isoforms can influence the activity of the PI3K/Akt pathway. For example, some PKCs can negatively regulate the pathway, acting as tumor suppressors. Given that both pathways are critical for cell survival, their co-regulation and integration are essential for normal cellular function and are frequently dysregulated in disease.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Atypical PKCs, particularly PKCι, have been identified as significant upstream modulators of this pathway. Inhibition of PKCι has been demonstrated to impact the activation of key components of the MAPK cascade, most notably the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Research has shown that PKCι can activate a signaling axis involving Rac1, p21-activated kinase (PAK), and MEK1/2, ultimately leading to the phosphorylation and activation of ERK1/2. This pathway is implicated in the transformed growth of certain cancer cells. Consequently, the use of a PKCι inhibitor would be expected to attenuate this signaling cascade.

While direct studies on a myristoylated PKCι/λ inhibitor peptide are limited, related research on a myristoylated pseudosubstrate of the atypical PKCζ showed a profound phosphorylation of ERK1/2 and p38 MAPK. However, it is important to note that a scrambled version of this myristoylated peptide induced similar effects, suggesting that the myristoylation itself, rather than specific PKC inhibition, might be responsible for this activation in some cellular contexts. This highlights the complexity of interpreting data from studies using myristoylated peptides and the need for appropriate controls.

In contrast, studies using more specific non-peptide inhibitors of PKCι have demonstrated a reduction in the activation of the MEK/ERK axis, which aligns with the role of PKCι as an upstream activator of this pathway. The inhibition of PKCι is reported to negatively affect the activation of these proteins, leading to downstream consequences such as the destabilization of c-Myc, a proto-oncogene that is often regulated by MAPK signaling.

| Experimental System | Key Findings | Implication for Myristoylated PKCι/λ Inhibitor |

|---|---|---|

| Cancer Cell Lines | PKCι activates a Rac1 → PAK → MEK1/2 → ERK1/2 signaling pathway. | Inhibition is expected to block this pro-proliferative signaling cascade. |

| Endothelial Cells (using myristoylated PKCζ pseudosubstrate) | Induced phosphorylation of ERK1/2 and p38 MAPK, but this effect was not specific to the peptide sequence. | Highlights potential non-specific effects of the myristoyl moiety that need to be considered in experimental design. |

| Renal Cell Carcinoma Cells (using a non-peptide PKCι inhibitor) | Inhibition of PKCι reduces the activation of the MEK/ERK1/2 axis. | Supports the role of the inhibitor in downregulating a key growth and survival pathway. |

Phospholipase D (PLD) Activation

Phospholipase D (PLD) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger involved in cell signaling and membrane trafficking. The regulation of PLD activity is complex, with protein kinase C (PKC) being a well-documented modulator.

The interplay between PKC and PLD is often reciprocal. While some PKC isoforms can directly stimulate PLD activity, the PA produced by PLD has been shown to be an activator of atypical PKCs, including PKCι/λ. This suggests a potential positive feedback loop where PKCι/λ activation could be sustained by PLD-derived PA.

Studies utilizing a general myristoylated PKC pseudosubstrate peptide have shown that it can inhibit the activation of PLD induced by stimuli such as bradykinin. This indicates that the catalytic activity of PKC is necessary for PLD activation in this context. Although this study was not specific to the ι/λ isoforms, it provides a proof-of-concept that a myristoylated pseudosubstrate inhibitor of PKC can interfere with PLD signaling. Given that PA is an upstream activator of atypical PKCs, it is plausible that a myristoylated PKCι/λ inhibitor could disrupt signaling pathways that lead to PLD activation, thereby indirectly affecting its own activation status.

| Focus of Study | Key Findings | Potential Relevance to Myristoylated PKCι/λ Inhibitor |

|---|---|---|

| General PKC-PLD Interaction | PKC can stimulate PLD activity, in some cases through direct protein-protein interaction. | An inhibitor could block this stimulation, reducing PA production. |

| Activation of Atypical PKCs | PLD-generated phosphatidic acid (PA) is an activator of atypical PKCs. | Inhibition of PKCι/λ might interrupt a positive feedback loop involving PLD. |

| Myristoylated PKC Pseudosubstrate Inhibitor (General) | Inhibited bradykinin-induced activation of PLD. | Suggests that a myristoylated PKCι/λ inhibitor could similarly block PLD activation in specific signaling contexts. |

Interplay with Growth Factor Receptors and Downstream Effectors

Growth factor receptors, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), are receptor tyrosine kinases that initiate signaling cascades controlling cell growth, survival, and migration. PKC isoforms are critical components of the signaling machinery downstream of these receptors.

PKCι has been shown to function downstream of growth factors like nerve growth factor (NGF). genecards.org In the context of EGFR signaling, studies have revealed an Akt-independent pathway linking EGFR to the mammalian target of rapamycin (B549165) (mTOR) that is critically dependent on PKC. nih.gov Inhibition of PKC can lead to decreased viability of glioma cells, irrespective of their PTEN or EGFR status, highlighting the importance of PKC in this signaling network. nih.gov

Furthermore, the concept of using myristoylated peptides as PKC inhibitors has been explored in the context of growth factor receptor signaling. A myristoylated peptide derived from a fragment of the EGF-R has been developed as a substrate-competitive inhibitor of PKC. nih.govnih.gov This demonstrates the potential for targeting PKC activity that is stimulated by growth factor receptor activation.

The inhibition of PKCι/λ with a myristoylated peptide inhibitor is therefore expected to have significant consequences for growth factor-driven cellular processes. By blocking PKCι/λ activity, the inhibitor could uncouple growth factor receptor stimulation from downstream effectors that are dependent on atypical PKC signaling, such as pathways leading to cell proliferation and survival.

| Growth Factor Receptor | Role of PKCι/λ | Potential Effect of Myristoylated PKCι/λ Inhibitor |

|---|---|---|

| Nerve Growth Factor (NGF) Receptor | PKCι acts downstream of the receptor to promote neuronal cell survival. genecards.org | Could block survival signals in neuronal cells. |

| Epidermal Growth Factor (EGFR) | PKC is a critical intermediary in an Akt-independent pathway from EGFR to mTOR. nih.gov | May inhibit mTOR signaling and reduce the viability of cancer cells, such as glioma. nih.gov |

| General Growth Factor Receptors | PKC isoforms are activated downstream and can participate in feedback regulation. | A myristoylated peptide inhibitor could prevent the propagation of signals from the receptor to PKCι/λ-specific substrates. |

Comparative Analysis with Alternative Pharmacological and Genetic Tools for Pkc Research

Distinctions from Non-Myristoylated Pseudosubstrate Peptides

The primary and most critical distinction between the myristoylated PKC inhibitor peptide and its non-myristoylated counterpart lies in its ability to traverse cellular membranes. tandfonline.com Synthetic peptides corresponding to the pseudosubstrate domains of PKC are effective inhibitors in in vitro assays and permeabilized cell systems. tandfonline.com However, their utility in studying intact, living cells is severely limited by the impermeability of the plasma membrane to these charged peptides. tandfonline.com

The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the pseudosubstrate peptide confers lipophilicity, facilitating its passive diffusion across the cell membrane. nih.govnih.gov This modification allows the peptide to access its intracellular target, the PKC enzyme, and exert its inhibitory effect in a live-cell context. tandfonline.com It is important to note that myristoylation itself can sometimes alter the specificity of the peptide, with some studies indicating that any myristoylated peptide, regardless of its sequence, might act as a PKC inhibitor. nih.gov This underscores the necessity of using appropriate controls, such as a myristoylated scrambled peptide, to ensure the observed effects are due to the specific pseudosubstrate sequence. pcom.edu

| Feature | Myristoylated PKC Inhibitor Peptide | Non-Myristoylated Pseudosubstrate Peptides |

|---|---|---|

| Cell Permeability | High; readily enters intact cells | Low; generally membrane-impermeable |

| Primary Application | Inhibition of PKC in live cells and in vivo | In vitro kinase assays, permeabilized cells |

| Mechanism of Entry | Passive diffusion facilitated by the lipid anchor | Requires cell permeabilization techniques (e.g., digitonin) |

| Considerations | Potential for non-specific effects due to myristoylation; requires scrambled peptide control | Limited to specific experimental setups; cannot be used to study signaling in intact, unperturbed cells |

Comparison with ATP-Competitive Small Molecule Inhibitors (e.g., Staurosporine (B1682477), Bisindolylmaleimides)

Small molecule inhibitors that compete with ATP for binding to the kinase domain of PKC represent another major class of tools for studying this enzyme family. Prominent examples include the natural product staurosporine and the synthetic bisindolylmaleimides, such as Bisindolylmaleimide I (also known as GF109203X).

The fundamental difference in their mechanism of action compared to the myristoylated pseudosubstrate peptide is their target site on the enzyme. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket in the catalytic domain of PKC. nih.gov In contrast, the myristoylated pseudosubstrate peptide mimics the endogenous pseudosubstrate region and binds to the substrate-binding cavity, thereby preventing the phosphorylation of downstream targets. mdpi.com

This difference in binding site has significant implications for inhibitor specificity. Staurosporine, for instance, is a potent but notoriously non-selective kinase inhibitor, affecting a broad range of protein kinases with high affinity due to the conserved nature of the ATP-binding pocket across the kinome. nih.govrndsystems.com While bisindolylmaleimides were developed to offer greater selectivity for PKC over other kinase families, they still exhibit limited isoform specificity within the PKC family and can have off-target effects on other kinases. nih.govnih.gov

The myristoylated pseudosubstrate peptide, by targeting the more variable substrate-binding site, can offer a higher degree of specificity for PKC over other kinases. tandfonline.com Furthermore, pseudosubstrate sequences from different PKC isoforms can be used to generate isoform-specific inhibitory peptides, a level of selectivity that is challenging to achieve with small molecules targeting the ATP-binding site. nih.gov

| Feature | Myristoylated PKC Inhibitor Peptide | Staurosporine | Bisindolylmaleimides (e.g., GF109203X) |

|---|---|---|---|

| Mechanism of Action | Substrate-competitive; mimics pseudosubstrate | ATP-competitive | ATP-competitive |

| Binding Site | Substrate-binding cavity | ATP-binding pocket | ATP-binding pocket |

| Selectivity for PKC | High | Low; broad-spectrum kinase inhibitor | Moderate to high; more selective than staurosporine |

| PKC Isoform Selectivity | Can be designed for specific isoforms | Very low | Limited; some preference for conventional PKCs |

| Reported IC50 (PKC) | Micromolar range (e.g., 8-20 µM for half-maximal inhibition in cells) tandfonline.com | Nanomolar range (e.g., ~3 nM) nih.gov | Nanomolar range (e.g., 16-20 nM for PKCα, β, γ) selleckchem.com |

Contrasting with Translocation-Interfering Peptides (e.g., RACK-derived peptides)

Another class of peptide-based tools for studying PKC function are those that interfere with the enzyme's translocation and interaction with its anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). nih.gov Activated PKC isoforms are directed to specific subcellular locations through binding to their respective RACKs, a process crucial for their ability to phosphorylate localized substrates.

RACK-derived peptides are short sequences that mimic the binding site on either PKC or the RACK, thereby competitively inhibiting the PKC-RACK interaction. nih.gov This prevents the translocation of activated PKC to its proper subcellular compartment, effectively inhibiting the phosphorylation of substrates in that location without directly blocking the enzyme's catalytic activity. nih.gov

This mechanism is fundamentally different from that of the myristoylated pseudosubstrate peptide, which directly inhibits the catalytic function of PKC by occupying the substrate-binding site, regardless of the enzyme's subcellular location. mdpi.com Therefore, while both are peptide-based tools, they probe different aspects of PKC regulation. Translocation-interfering peptides are used to investigate the importance of PKC localization for a specific cellular process, whereas the pseudosubstrate peptide is used to determine if the catalytic activity of PKC is required.

Furthermore, some peptides derived from sequences involved in intramolecular interactions within PKC, termed "pseudo-RACKs," can act as PKC agonists by disrupting the autoinhibitory conformation and promoting an active state. pnas.org This contrasts with the inhibitory nature of the pseudosubstrate peptide.

Complementarity with Antisense Oligonucleotides and RNA Interference

Genetic tools such as antisense oligonucleotides and RNA interference (RNAi) offer a powerful alternative to pharmacological inhibitors for studying PKC function. These approaches act by reducing the total amount of a specific PKC isoform within the cell, rather than inhibiting the activity of the existing enzyme pool.

Antisense oligonucleotides are short, single-stranded DNA molecules that bind to a specific mRNA sequence, leading to its degradation by RNase H and thereby preventing protein translation. bohrium.com Similarly, small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave and degrade a complementary mRNA target. researchgate.net

The key difference between these genetic tools and the myristoylated PKC inhibitor peptide is the timescale and nature of the intervention. Antisense and RNAi strategies require hours to days to achieve significant protein knockdown and are suitable for studying the long-term consequences of reduced PKC expression. In contrast, the myristoylated peptide acts acutely, inhibiting PKC function within minutes of application, making it ideal for dissecting the rapid signaling events mediated by the kinase.

These approaches are highly complementary. For example, a researcher might first use RNAi to identify a specific PKC isoform involved in a cellular process. Then, the myristoylated pseudosubstrate peptide corresponding to that isoform could be used to determine the precise timing of its catalytic activity in that process. Furthermore, combining RNAi with a pharmacological inhibitor can lead to a more potent effect than either agent alone. nih.gov

Synergistic Application with Constitutively Active or Kinase-Deficient PKC Mutants

The study of PKC signaling is greatly enhanced by the use of genetically engineered mutants of the enzyme. Two particularly useful types of mutants are constitutively active and kinase-deficient (or dominant negative) versions of PKC.

Constitutively active PKC mutants are often created by deleting the inhibitory pseudosubstrate domain or by introducing point mutations that mimic the activated state. nih.gov Expressing these mutants in cells allows for the chronic activation of a specific PKC isoform's downstream signaling pathway, helping to identify its substrates and cellular functions. nih.gov The myristoylated PKC inhibitor peptide can be used in conjunction with these mutants to confirm that an observed phenotype is indeed due to the catalytic activity of the expressed PKC isoform.

Kinase-deficient PKC mutants contain a mutation in the ATP-binding site (e.g., a lysine (B10760008) to arginine substitution) that abolishes their catalytic activity. nih.gov When overexpressed, these mutants can compete with the endogenous wild-type PKC for binding to RACKs and substrates, thereby acting as dominant-negative inhibitors. nih.gov The myristoylated pseudosubstrate peptide can be used synergistically with these mutants to provide a more complete inhibition of PKC signaling. For instance, in a study investigating the role of PKCζ in ceramide-mediated insulin (B600854) resistance, a myristoylated PKCζ pseudosubstrate peptide was shown to block the inhibitory effects of ceramide on PKB/Akt phosphorylation. researchgate.net This finding was further corroborated by expressing a kinase-inactive PKCζ mutant, which also attenuated the effects of ceramide, demonstrating a powerful synergy between the pharmacological and genetic approaches to validate a signaling pathway. researchgate.net

| Tool | Mechanism of Action | Primary Use | Timescale of Effect |

|---|---|---|---|

| Myristoylated Pseudosubstrate Peptide | Inhibits catalytic activity (substrate-competitive) | Acute functional inhibition of PKC in intact cells | Minutes to hours |

| ATP-Competitive Inhibitors | Inhibits catalytic activity (ATP-competitive) | Acute functional inhibition of PKC | Minutes to hours |

| RACK-Derived Peptides | Inhibits PKC translocation and anchoring | Studying the role of PKC localization | Minutes to hours |

| Antisense/RNAi | Reduces total protein expression (mRNA degradation) | Studying long-term effects of PKC depletion | Hours to days |

| Constitutively Active Mutants | Chronic activation of a specific PKC isoform | Identifying downstream targets and functions | Hours to days (post-transfection) |

| Kinase-Deficient Mutants | Dominant-negative inhibition of PKC function | Inhibiting signaling by competing with endogenous PKC | Hours to days (post-transfection) |

Current Limitations and Future Directions in Research on Pkcι/λ Inhibitor Peptide, Myristoylated

Challenges in Achieving Absolute Isoform Specificity In Vivo

A significant hurdle in the study of PKC signaling is the high degree of homology among the various isoforms, particularly within their catalytic domains. nih.gov This structural similarity makes the design of completely specific inhibitors a formidable challenge. While the myristoylated pseudosubstrate peptide inhibitor is designed to target the pseudosubstrate binding site of PKCι/λ, achieving absolute isoform specificity in vivo remains a persistent challenge. nih.gov

The complex intracellular environment presents numerous variables that can influence inhibitor activity. The myristoyl group, while essential for cell membrane permeability, may also lead to non-specific partitioning into cellular membranes or interactions with other myristoyl-binding proteins, potentially sequestering the inhibitor or causing unintended effects. nih.govnih.gov Furthermore, the dynamic nature of protein expression and localization within different cell types and tissues can alter the relative abundance of PKC isoforms, complicating the interpretation of inhibitor effects. Consequently, attributing a biological outcome solely to the inhibition of PKCι/λ requires rigorous validation through complementary approaches, such as genetic knockdown or knockout models.

Need for Enhanced Characterization of Off-Target Interactions

A critical limitation of myristoylated peptides is the potential for off-target effects that are independent of the peptide's specific amino acid sequence. nih.gov Research has demonstrated that the myristoyl moiety itself can induce biological effects. For instance, some myristoylated peptides have been shown to potently activate the "funny current" (If) in sinoatrial myocytes through a mechanism that does not involve the intended target kinase. nih.gov This highlights a crucial consideration: effects observed following treatment with a myristoylated peptide inhibitor may not be solely attributable to the inhibition of the target PKC isoform.

Therefore, there is a pressing need for enhanced characterization of these off-target interactions. Control experiments using myristoylated control peptides with scrambled or irrelevant sequences are essential to distinguish sequence-specific inhibitory effects from non-specific effects of the lipid modification. pcom.eduresearchgate.net A deeper understanding of how the myristoyl group interacts with various cellular components is required to refine the design of these inhibitors and to ensure the accurate interpretation of experimental data.

Development of Next-Generation Peptide Inhibitors with Improved Properties

To overcome the limitations of current inhibitors, research is actively focused on developing next-generation peptide inhibitors with enhanced stability, specificity, and efficacy. nih.govnih.gov Key strategies include the modification of the peptide backbone and optimization of its length.

Incorporation of D-type Amino Acids: A primary challenge with standard L-amino acid peptides is their rapid degradation by cellular proteases. frontiersin.orgnih.gov This limits their bioavailability and duration of action. Incorporating D-amino acids, which are mirror images of the natural L-amino acids, creates peptides that are resistant to proteolysis because they are not recognized by endogenous proteases. frontiersin.orgyoutube.com This strategy can significantly enhance the peptide's half-life and stability in vivo, allowing for more sustained target inhibition. nih.gov